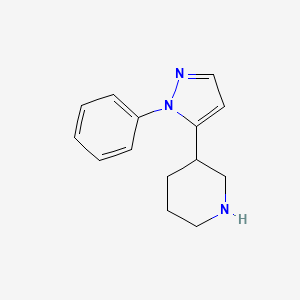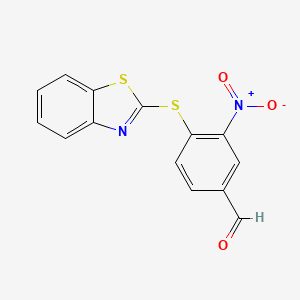
4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
作用机制
Target of Action
The primary target of 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde is MmpL3, a mycobacterial mycolic acid transporter . This transporter plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
This compound: interacts with its target, MmpL3, inhibiting its function . This interaction disrupts the transport of mycolic acids, essential components of the mycobacterial cell wall . The disruption of this process hampers the survival and virulence of the bacterium .
Biochemical Pathways
The action of This compound affects the mycolic acid biosynthesis pathway . By inhibiting the MmpL3 transporter, the compound disrupts the transport of mycolic acids, leading to a weakened cell wall and reduced virulence of the bacterium .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound tuberculosis suggests it has sufficient bioavailability to reach its target and exert its effects .
Result of Action
The result of the action of This compound is a reduction in the survival and virulence of M. tuberculosis . By inhibiting the MmpL3 transporter and disrupting mycolic acid transport, the compound weakens the bacterium’s cell wall, making it more susceptible to the host’s immune response .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde typically involves the condensation of 2-mercaptobenzothiazole with 3-nitrobenzaldehyde. One common method is the Knoevenagel condensation reaction, which is carried out in the presence of a base such as piperidine or L-proline as a catalyst . The reaction is usually performed in an ethanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that include the preparation of intermediates followed by their condensation with various aldehydes or ketones. The use of microwave irradiation and one-pot multicomponent reactions has also been explored to enhance the efficiency and yield of the synthesis .
化学反应分析
Types of Reactions
4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group results in 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-aminobenzaldehyde.
Reduction: Reduction of the aldehyde group yields 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzyl alcohol.
Substitution: Electrophilic substitution on the benzothiazole ring can produce various substituted benzothiazole derivatives.
科学研究应用
4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.
相似化合物的比较
Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: Known for its anticonvulsant activity.
2-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexanamine: Investigated for its potential neuroprotective effects.
4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzenecarbothioamide: Explored for its antimicrobial properties.
Uniqueness
4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and aldehyde groups allows for a wide range of chemical modifications, making it a versatile intermediate in synthetic chemistry .
属性
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O3S2/c17-8-9-5-6-13(11(7-9)16(18)19)21-14-15-10-3-1-2-4-12(10)20-14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHWAGFVTGZGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2567557.png)
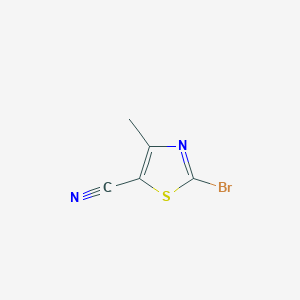
![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-chlorophenethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2567562.png)
![methyl 2-[(2Z)-2-[(4-butoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2567563.png)
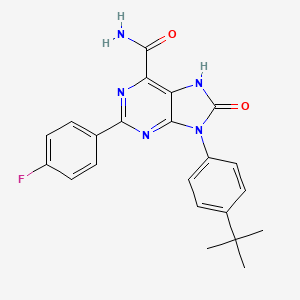
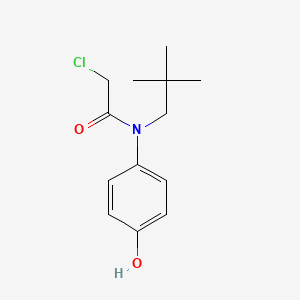
![1-ethyl-2-methyl-4-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}-1H-imidazole](/img/structure/B2567569.png)
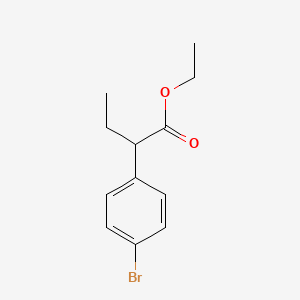
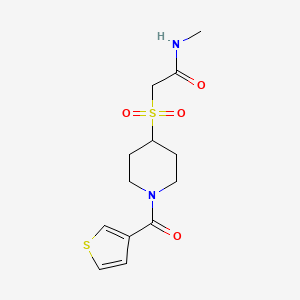
![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2567574.png)

